molecular formula C8H13ClF3N B14029332 Exo-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octane;hydrochloride

Exo-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octane;hydrochloride

Cat. No.: B14029332
M. Wt: 215.64 g/mol
InChI Key: FPHCEZGZEPZRAP-FXFNDYDPSA-N
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Description

Exo-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octane;hydrochloride is a bicyclic compound that features a trifluoromethyl group and an azabicyclo structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of exo-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octane;hydrochloride typically involves the use of gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the preparation of enantiomerically pure compounds through a series of well-defined reaction steps.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves the use of efficient synthetic routes that minimize waste and cost. The use of tandem and sequential reactions is particularly advantageous in industrial settings due to their efficiency and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions

Exo-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octane;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

Exo-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octane;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of exo-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octane;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Exo-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octane;hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in pharmaceutical and agrochemical research .

Properties

Molecular Formula

C8H13ClF3N

Molecular Weight

215.64 g/mol

IUPAC Name

(1R,5S)-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octane;hydrochloride

InChI

InChI=1S/C8H12F3N.ClH/c9-8(10,11)5-3-6-1-2-7(4-5)12-6;/h5-7,12H,1-4H2;1H/t5?,6-,7+;

InChI Key

FPHCEZGZEPZRAP-FXFNDYDPSA-N

Isomeric SMILES

C1C[C@H]2CC(C[C@@H]1N2)C(F)(F)F.Cl

Canonical SMILES

C1CC2CC(CC1N2)C(F)(F)F.Cl

Origin of Product

United States

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